N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-cyclohexylacetamide
Description
N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-cyclohexylacetamide is a pyridazine-based acetamide derivative featuring a 4-chlorophenyl substituent on the pyridazine ring and a cyclohexylacetamide side chain. The 4-chlorophenyl group enhances lipophilicity and may influence binding interactions in biological systems, while the cyclohexylacetamide moiety provides steric bulk and conformational flexibility. This compound is synthesized via alkylation or condensation reactions involving pyridazine intermediates, as exemplified by methods in related pyridazine-acetamide syntheses .
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c21-17-8-6-16(7-9-17)18-10-11-20(26)24(23-18)13-12-22-19(25)14-15-4-2-1-3-5-15/h6-11,15H,1-5,12-14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSZCZMWRFTOBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-cyclohexylacetamide typically involves multiple steps. One common approach starts with the preparation of the pyridazinone core, followed by the introduction of the chlorophenyl group and the cyclohexylacetamide moiety. Key steps may include:
Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the pyridazinone ring.
Attachment of the Cyclohexylacetamide Moiety: This can be done through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-cyclohexylacetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of new materials with specific electronic or mechanical characteristics.
Biological Studies: The compound can be used to study biological pathways and interactions, providing insights into cellular processes and potential therapeutic targets.
Mechanism of Action
The mechanism of action of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-cyclohexylacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-cyclohexylacetamide can be contextualized by comparing it to analogs with modifications in the pyridazine core, substituents, or acetamide side chains. Below is a detailed analysis:
Structural Analogues with Pyridazine Cores
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorophenyl group in the target compound contrasts with methoxy-substituted analogs (e.g., ), which may alter reactivity in electrophilic substitution or binding affinity in biological targets.
Physicochemical and Pharmacological Properties
- Lipophilicity: The cyclohexyl group increases logP compared to linear alkyl or arylacetamides, as seen in cyclohexylamide derivatives (e.g., ).
- Hydrogen Bonding: The pyridazine N-atoms and acetamide carbonyl enable hydrogen bonding, a feature critical for interactions with enzymes or receptors, as observed in sulfonamide-pyridazine hybrids .
- Stability: Chlorophenyl-substituted pyridazines (e.g., ) demonstrate stability under acidic conditions, whereas methoxy-substituted analogs may undergo demethylation .
Research Findings and Implications
- Biological Activity: Pyridazine-acetamide hybrids are explored for kinase inhibition and antimicrobial activity. The target compound’s chloro and cyclohexyl groups may enhance selectivity for hydrophobic binding pockets.
- Structure-Activity Relationships (SAR):
- Substituent Position: Para-substitution on the phenyl ring (e.g., 4-chloro) optimizes steric and electronic interactions compared to ortho- or meta-substituted analogs .
- Side Chain Length: Ethyl spacers (as in the target compound) balance flexibility and rigidity, unlike shorter methyl or longer propyl chains in related structures .
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-cyclohexylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant research findings.
Compound Overview
- Chemical Structure : The compound features a pyridazinone core with a chlorophenyl group and a cyclohexylacetamide moiety, contributing to its unique reactivity and biological properties.
- Molecular Formula : C16H20ClN3O
- Molecular Weight : 305.8 g/mol
Synthesis
The synthesis of this compound typically involves several key steps:
- Preparation of the Pyridazinone Core : This is achieved through the cyclization of hydrazine derivatives with diketones.
- Introduction of the Chlorophenyl Group : This is done via electrophilic aromatic substitution.
- Formation of the Amide Bond : The final step involves coupling the pyridazinone intermediate with cyclohexanecarboxylic acid derivatives using coupling reagents like EDCI or DCC.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related pyridazine derivatives demonstrate cytotoxic effects against various cancer cell lines:
| Cell Line | Inhibition (%) | Reference |
|---|---|---|
| RPMI-8226 (Leukemia) | 120.89% | |
| SR (Leukemia) | 115.60% | |
| OVCAR-3 (Ovarian Cancer) | 106.25% | |
| MDA-MB-468 (Breast Cancer) | 78.91% |
These findings suggest that the compound may induce apoptosis in cancer cells and inhibit their proliferation.
The mechanism of action for this compound likely involves:
- Interaction with Enzymes and Receptors : The compound may bind to specific enzymes or receptors, modulating their activity and affecting cellular signaling pathways.
- Inhibition of Tubulin Polymerization : Similar compounds have shown to inhibit tubulin polymerization, which is crucial for cancer cell division .
Study on Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary studies suggest it may exhibit effectiveness against certain bacterial strains, although specific data on this compound is limited.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- The presence of the chlorophenyl group enhances lipophilicity, potentially improving cellular uptake.
- Variations in substituents on the pyridazine ring can significantly alter activity profiles against different types of cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
